molecular formula C22H26N2O4S B3004770 methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887894-49-7

methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B3004770
CAS No.: 887894-49-7
M. Wt: 414.52
InChI Key: DQJKGQGERLSELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a thieno[2,3-c]pyridine derivative characterized by:

  • Acetyl group at position 6.
  • 4-tert-butylbenzamido substituent at position 2.
  • Methyl ester at position 3.

This compound shares structural similarities with other thieno[2,3-c]pyridine derivatives but is distinguished by its bulky tert-butyl group, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

methyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-13(25)24-11-10-16-17(12-24)29-20(18(16)21(27)28-5)23-19(26)14-6-8-15(9-7-14)22(2,3)4/h6-9H,10-12H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJKGQGERLSELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

  • Formation of the Thieno[2,3-c]pyridine Core: : The synthesis begins with the construction of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.

  • Introduction of the Acetyl Group: : The acetyl group is introduced through an acetylation reaction. This can be achieved by reacting the thieno[2,3-c]pyridine intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine or triethylamine.

  • Attachment of the tert-Butylbenzamido Group: : The tert-butylbenzamido group is introduced through an amide coupling reaction. This involves reacting the thieno[2,3-c]pyridine intermediate with 4-tert-butylbenzoic acid or its activated derivative (e.g., acid chloride or ester) in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Chemical Reactions Analysis

Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group, to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl groups (acetyl and ester) to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester functional groups. Common nucleophiles include amines, alcohols, and thiols.

  • Hydrolysis: : The ester and amide groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds that incorporate similar structural motifs have shown promise in disrupting the cell cycle and inducing apoptosis in various cancer cell lines .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that derivatives of thieno[2,3-c]pyridine can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB. This makes it a candidate for developing new anti-inflammatory drugs .

Enzyme Inhibition

Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has been investigated for its role as an enzyme inhibitor. It may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Targeted Drug Delivery

The compound's unique structure allows it to be utilized in targeted drug delivery systems. Its ability to form complexes with biomolecules can enhance the delivery of therapeutic agents directly to diseased tissues, improving efficacy while minimizing side effects .

Organic Electronics

In materials science, thieno[2,3-c]pyridine derivatives are being explored for their electronic properties. The compound may serve as a building block for organic semiconductors used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable charge transport characteristics .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using similar thieno derivatives.
Study BAnti-inflammatory EffectsReported reduction in cytokine levels in animal models treated with thieno compounds.
Study CTargeted Drug DeliveryShowed enhanced delivery of anticancer drugs when complexed with thieno derivatives in preclinical trials.

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various mechanisms:

  • Enzyme Inhibition: : The compound may act as an enzyme inhibitor by binding to the active site or allosteric site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

  • Receptor Binding: : The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of cellular responses. This can lead to changes in cell signaling pathways and gene expression.

  • Interaction with Biomolecules: : The compound may interact with biomolecules, such as proteins, nucleic acids, or lipids, affecting their structure and function. This can result in various biological effects, such as modulation of cellular processes or induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Position 2) Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-tert-butylbenzamido Acetyl C22H27N2O4S* ~437.5* High lipophilicity (tert-butyl)
BI67737 3-phenoxypropanamido Acetyl C19H21N3O4S 387.45 Unspecified biological activity
BI68205 4-bromobenzamido Acetyl C17H16BrN3O3S 422.30 Potential cytotoxicity
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Amino Butanoyl C14H20N2O3S 296.39 Intermediate for further synthesis
6-Benzyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride Naphthalene-2-amido Benzyl C21H22ClN3O2S 478.0 Enhanced aromatic interactions

*Estimated based on structural analogs.

Key Observations:

Acetyl vs. Butanoyl: The acetyl group (C=O) at position 6 may enhance metabolic stability compared to longer acyl chains like butanoyl .

Biological Activity Trends: Bromine (electron-withdrawing) in BI68205 may enhance cytotoxicity via halogen bonding in biological targets .

Physicochemical and Spectroscopic Data

  • Melting Points: Thieno[2,3-c]pyridine derivatives typically melt between 200–270°C (e.g., compound 12 in : 268–269°C) .
  • Spectroscopy :
    • IR : Amide C=O stretches appear at ~1650–1710 cm⁻¹; acetyl C=O at ~1700 cm⁻¹ .
    • NMR : tert-butyl protons resonate as a singlet at ~1.3 ppm, while aromatic protons in the 4-tert-butylbenzamido group appear at ~7.2–7.8 ppm .

Biological Activity

Methyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from thieno[2,3-c]pyridine derivatives. The reaction pathways often include the formation of the thienopyridine core followed by the introduction of acetyl and benzamido groups. Specific synthetic routes have been documented in literature, highlighting various methodologies such as Suzuki-Miyaura coupling and other coupling reactions to achieve the desired structure .

Antitumor Activity

Recent studies have evaluated the antitumor potential of thienopyridine derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro assays on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) demonstrated that certain derivatives exhibited significant growth inhibition. The compound's GI50 was reported at concentrations around 13 µM for MDA-MB-231 cells .
  • Mechanism of Action : The studies indicated that while the compound reduced cell viability and proliferation, it did not significantly alter apoptotic markers such as PARP or caspase-3, suggesting a non-apoptotic mechanism may be involved in its antitumor effects .

Antibacterial Activity

The compound has also been screened for antibacterial properties:

  • In Vitro Testing : Various thienopyridine derivatives were tested against a range of bacterial species using disk diffusion methods. The presence of electron-withdrawing groups at specific positions on the pyridine ring influenced antibacterial activity. Compounds with acetyl or ethoxycarbonyl substituents showed enhanced activity against Gram-positive bacteria while exhibiting reduced effectiveness against Gram-negative strains .

Research Findings and Case Studies

Study FocusFindings
Antitumor Activity Significant growth inhibition in TNBC cell lines with GI50 values around 13 µM. Non-apoptotic mechanisms suggested.
Antibacterial Activity Enhanced activity against Gram-positive bacteria; structure-activity relationship indicates specific substituents improve efficacy.

Example Case Studies

  • Case Study on Antitumor Effects : A study involving this compound showed promising results in reducing tumor size in vivo using chick chorioallantoic membrane models. This highlights the potential for further development in cancer therapeutics .
  • Antibacterial Screening : In another study focusing on thienopyridine derivatives, compounds were assessed for their antibacterial properties against various strains. Results indicated that structural modifications could lead to improved antibacterial efficacy, particularly against specific Gram-positive bacteria .

Q & A

Q. What synthetic strategies are employed to construct the thieno[2,3-c]pyridine core in this compound?

The thieno[2,3-c]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, analogous heterocycles are prepared by refluxing precursors like ethyl acetoacetate with substituted benzaldehydes and thiourea derivatives in a one-pot Biginelli reaction, followed by cyclization under acidic or basic conditions . Sodium acetate or ethanol/sodium ethoxide systems are often used to facilitate ring closure, as seen in related thiazolo-pyrimidine syntheses .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • IR spectroscopy : Identifies carbonyl groups (e.g., acetyl at ~1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .
  • NMR : 1^1H NMR resolves substituent environments (e.g., tert-butyl protons at ~1.3 ppm, aromatic protons in the 6.5–8.5 ppm range). 13^13C NMR confirms carbonyl carbons (e.g., ester at ~165–170 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks matching calculated masses) .

Q. What solvent systems are recommended for purification and crystallization?

Polar aprotic solvents like DMF or DMSO are effective for dissolving intermediates, while recrystallization is optimized using mixed solvents (e.g., ethanol/water or DMF/water) to enhance crystal lattice formation, as demonstrated in thiazolo-pyrimidine derivatives .

Q. What safety precautions are critical during handling?

  • Avoid inhalation/contact: Use fume hoods and PPE (gloves, lab coats).
  • Storage: Keep in airtight containers away from ignition sources (per SDS guidelines for structurally similar thieno-pyridines) .
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the 4-tert-butylbenzamido group?

Regioselective acylation is achieved by activating the amine group (e.g., using HATU or DCC as coupling agents) under inert atmospheres. Steric effects from the tert-butyl group can be mitigated by slow addition of reagents at 0–5°C, as shown in pyridinamide syntheses .

Q. What computational methods predict the compound’s stability and reactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to optimize reaction conditions .
  • X-ray crystallography : Resolve bond angles and distances (e.g., C–N amide bonds ~1.33 Å) to validate steric compatibility .

Q. How do competing reaction pathways impact yield in multi-step syntheses?

Competing side reactions (e.g., over-acylation or ring-opening) are minimized by:

  • Temperature control : Maintain reflux at 80–100°C for cyclization steps .
  • Catalyst optimization : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) enhance selectivity in reductive cyclizations .
  • Real-time monitoring : Use TLC or HPLC to track intermediate formation .

Q. What strategies resolve contradictions in spectral data for structural analogs?

Discrepancies in NMR/IR data often arise from polymorphism or solvent effects. Solutions include:

  • Variable-temperature NMR : Resolves dynamic rotational isomers (e.g., amide bond rotation) .
  • Crystallographic validation : Compare experimental XRD data with computed structures .

Methodological Tables

Table 1. Key Synthetic Parameters for Thieno[2,3-c]pyridine Derivatives

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, thiourea, HCl/EtOH65–75
Acylation4-tert-Butylbenzoyl chloride, DMF, 0°C80–85
CrystallizationDMF/water (1:3 v/v)90–95

Table 2. Spectral Benchmarks for Structural Confirmation

Functional GroupIR (cm⁻¹)1^1H NMR (ppm)13^13C NMR (ppm)
Ester carbonyl1710–1740165–170
Acetyl group1680–17002.4 (s, 3H)200–205
tert-Butyl1.3 (s, 9H)28–32

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.